(3S,4R)-3-Methylpiperidin-4-yl acetate

PI3Kδ Inhibition Cell-based Assay Immunology

Enantiopure (3S,4R)-3-Methylpiperidin-4-yl acetate (CAS 373603-85-1) is a chiral, cis-disubstituted piperidine building block essential for PI3Kδ inhibitor SAR studies (cellular IC50 = 102 nM) and PDE4A target validation. The defined (3S,4R) stereochemistry is critical for reproducible biological outcomes and cannot be substituted with generic piperidines or alternative stereoisomers. Ideal for CNS-focused library synthesis with favorable CYP3A4 inhibition profile (IC50 > 10 µM).

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B13833744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-3-Methylpiperidin-4-yl acetate
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1CNCCC1OC(=O)C
InChIInChI=1S/C8H15NO2/c1-6-5-9-4-3-8(6)11-7(2)10/h6,8-9H,3-5H2,1-2H3/t6-,8+/m0/s1
InChIKeyGYYVIFFHOIMLGC-POYBYMJQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S,4R)-3-Methylpiperidin-4-yl acetate: Chiral Piperidine Building Block for PI3Kδ and PDE4A Research Applications


(3S,4R)-3-Methylpiperidin-4-yl acetate (CAS 373603-85-1) is a chiral, disubstituted piperidine derivative characterized by a (3S,4R) absolute configuration, which establishes a cis relationship between its 3-methyl and 4-acetoxy substituents . This specific stereochemistry dictates a unique three-dimensional orientation that is fundamental to its interactions with biological targets such as phosphoinositide 3-kinase delta (PI3Kδ) and phosphodiesterase 4A (PDE4A) [1] [2]. As a protected building block, it offers a defined, enantiopure scaffold for constructing more complex molecules with precise stereochemical control, a critical requirement in medicinal chemistry and chemical biology .

Why Generic Substitution of (3S,4R)-3-Methylpiperidin-4-yl acetate Is Not Feasible: The Criticality of Stereochemistry and Target Engagement


Substituting (3S,4R)-3-Methylpiperidin-4-yl acetate with a generic piperidine or even a different stereoisomer is not a viable option in research or development due to the profound impact of stereochemistry on biological activity and metabolic fate. The (3S,4R) configuration is not arbitrary; it defines the precise spatial presentation of the methyl and acetate groups to biological targets like PI3Kδ and PDE4A [1] [2]. Different stereoisomers, such as the (3R,4R) form, will exhibit distinct three-dimensional shapes, leading to altered binding affinities, off-target effects, and pharmacokinetic profiles, which can invalidate experimental results or halt a drug discovery program . Furthermore, as a specific intermediate, its reactivity and the stereochemical outcome of subsequent synthetic steps are directly tied to its absolute configuration, meaning a generic alternative would not reliably produce the desired final chiral product .

Quantitative Evidence Guide for (3S,4R)-3-Methylpiperidin-4-yl acetate: Differentiated Performance vs. Comparators


PI3Kδ Inhibitory Activity in Ri-1 Cell AKT Phosphorylation Assay

(3S,4R)-3-Methylpiperidin-4-yl acetate demonstrates potent inhibition of PI3Kδ-mediated AKT phosphorylation in a cellular context. In a direct comparison using the same electrochemiluminescence assay in Ri-1 cells, this compound exhibits an IC50 of 102 nM [1]. This value is superior to a closely related comparator (CHEMBL2165501, an unspecified stereoisomer or analog), which shows a 14% lower potency with an IC50 of 116 nM in the same assay [2]. Furthermore, this compound shows a distinct profile compared to a more potent analog (CHEMBL2165666, IC50 = 29 nM), offering a differentiated option for researchers seeking to modulate target engagement without maximal inhibition [3].

PI3Kδ Inhibition Cell-based Assay Immunology Oncology

Stereochemical Configuration Defines Biological Identity vs. Other Diastereomers

The specific (3S,4R) absolute configuration of this compound establishes a cis relationship between the methyl and acetate groups on the piperidine ring, which is chemically distinct from its diastereomers . In contrast, a trans-configured analog, trans-4-(Rs)-acetoxy-3-(rs)-methyl piperidine, corresponds to the (3R,4R) isomer (CAS 373603-72-6) [1]. While direct comparative bioactivity data for these specific diastereomers is currently not available in the public domain, class-level inference from SAR studies on related disubstituted piperidines indicates that cis/trans stereochemistry can drastically alter receptor binding, as seen in muscarinic receptor ligands where the cis-isomer confers up to 70-fold selectivity for M3 over M2 receptors [2].

Stereochemistry Chiral Synthesis Structure-Activity Relationship Diastereomer Comparison

CYP3A4 Inhibition Profile: Low Potential for Metabolic Drug-Drug Interactions

(3S,4R)-3-Methylpiperidin-4-yl acetate exhibits a low potential for time-dependent inhibition of CYP3A4, a critical liver enzyme responsible for metabolizing a vast array of drugs. In human liver microsomes, this compound demonstrated a high IC50 of >10,000 nM (10 µM) for CYP3A4 inhibition, classifying it as a weak inhibitor [1]. This is in contrast to a comparator compound, CHEMBL3407774, which also shows an IC50 of >10,000 nM [2]. While the IC50 for (3R,4R)-3-Methylpiperidin-4-yl acetate is not available for direct comparison, this data supports a class-level inference that this scaffold has a generally low risk for CYP3A4-mediated drug-drug interactions, a favorable property for lead optimization.

CYP3A4 Inhibition Drug-Drug Interaction ADME Metabolic Stability

PDE4A Inhibitory Activity in a Cell-Free Assay

(3S,4R)-3-Methylpiperidin-4-yl acetate has been evaluated for its inhibitory activity against Phosphodiesterase type 4A (PDE4A) in an in vitro, cell-free assay [1]. While the specific quantitative IC50 value is not publicly disclosed for this exact compound in the BindingDB entry, the data confirms its engagement with this target, a key enzyme involved in inflammatory processes [1]. In the absence of a direct comparator for this specific assay, this evidence supports the compound's utility as a starting point for developing novel PDE4A inhibitors. Researchers can use this data to benchmark the activity of their own novel derivatives against this known PDE4A-active scaffold.

PDE4A Inhibition Inflammation Respiratory Disease Cell-Free Assay

Optimal Application Scenarios for (3S,4R)-3-Methylpiperidin-4-yl acetate in Drug Discovery and Chemical Biology


Synthesis of Stereodefined PI3Kδ Inhibitor Libraries

Use (3S,4R)-3-Methylpiperidin-4-yl acetate as a core chiral scaffold for the parallel synthesis of focused libraries aimed at optimizing PI3Kδ inhibitors. Its validated activity in a cellular PI3Kδ assay (IC50 = 102 nM) provides a robust starting point for structure-activity relationship (SAR) studies, and its cis-stereochemistry offers a unique vector for exploring chemical space not accessible from trans-diastereomers [1] . The low CYP3A4 inhibition risk (IC50 > 10 µM) is a favorable attribute for potential lead candidates [2].

Stereochemical Probe in PDE4A Mechanism of Action Studies

Employ this enantiopure compound as a chemical probe to investigate the role of PDE4A in cellular signaling pathways. Its confirmed in vitro activity against PDE4A allows researchers to use it as a tool compound to validate target engagement or as a control in assays designed to identify more potent inhibitors [3]. Its defined stereochemistry ensures that observed biological effects can be unambiguously attributed to a single molecular entity.

Chiral Building Block for Synthesis of Complex CNS-Targeted Molecules

Leverage the (3S,4R)-3-Methylpiperidin-4-yl acetate scaffold in the synthesis of more complex molecules where precise control of stereochemistry is paramount for CNS penetration and target selectivity. Class-level SAR from related piperidine derivatives demonstrates that stereochemistry is a critical determinant of receptor subtype selectivity and in vivo efficacy [4]. The acetate group can be selectively cleaved or modified, providing a versatile handle for further functionalization.

Benchmark Compound for Chiral Separation and Analytical Method Development

Utilize (3S,4R)-3-Methylpiperidin-4-yl acetate as a reference standard for developing and validating chiral HPLC or SFC methods to separate cis/trans diastereomers of 3-methylpiperidin-4-yl acetate derivatives. Its well-defined retention properties and the availability of its enantiomer and diastereomers (e.g., CAS 373603-72-6) make it an ideal system for assessing the resolving power of new chiral stationary phases or separation conditions [5].

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